2-(4-chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide
Description
2-(4-Chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide is a synthetic small molecule featuring a tetrazole core substituted with a 4-chlorophenyl group at position 2 and a carboxamide linker connected to a 3-phenylpropyl chain. The 3-phenylpropyl side chain may enhance lipophilicity, affecting membrane permeability.
Properties
IUPAC Name |
2-(4-chlorophenyl)-N-(3-phenylpropyl)tetrazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c18-14-8-10-15(11-9-14)23-21-16(20-22-23)17(24)19-12-4-7-13-5-2-1-3-6-13/h1-3,5-6,8-11H,4,7,12H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXUPZMVSFCIHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C2=NN(N=N2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide typically involves the following steps:
Formation of the tetrazole ring: This can be achieved through the cyclization of an appropriate nitrile with sodium azide in the presence of a catalyst such as copper sulfate.
Substitution reactions:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form oxo-tetrazoles.
Reduction: Reduction of the tetrazole ring can lead to the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Oxo-tetrazoles.
Reduction: Amines.
Substitution: Various substituted tetrazoles depending on the nucleophile used.
Scientific Research Applications
2-(4-chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-(3-phenylpropyl)-2H-tetrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group of amino acids, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
- Core Heterocycle : The tetrazole in the target compound offers greater polarity and hydrogen-bonding capacity compared to benzothiazole () or pyridine (). This may improve solubility in aqueous environments but reduce membrane permeability relative to more lipophilic cores .
- Trifluoromethyl groups () introduce both lipophilicity and steric bulk, which could hinder binding in sterically sensitive targets compared to the smaller chloro substituent .
- Side Chain Variations : The 3-phenylpropyl group (target, ) is conserved in several analogs, suggesting its role in hydrophobic interactions. Modifications like acetylation () may alter metabolic stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
